(S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1S)-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI Key |
KQLMFQUYQFHRSI-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
General Synthetic Strategy
The synthesis typically follows a two-step approach:
Synthesis of 4-(1H-Pyrazol-1-yl)phenyl Intermediate
Palladium-Catalyzed Cross-Coupling
A widely used method involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to attach the pyrazole ring to the para position of a phenyl ring. For example, 1-phenyl-1H-pyrazole derivatives can be functionalized at the 4-position of the phenyl ring using aryl halides and pyrazole boronic acids or triflates under Pd catalysis with phosphine ligands.
- Reagents: Pd catalyst, aryl halide, pyrazole boronic acid/triflate
- Conditions: Typically performed in DMF or THF at 70–100 °C for 12–24 h
- Yields: Moderate to high (60–85%)
- Reference: ARKIVOC 2011 paper on pyrazole derivatives synthesis
Nucleophilic Substitution and Benzylation
Alternative methods include benzylation of pyrazole nitrogen followed by functional group transformations such as Vilsmeier-Haack formylation to introduce aldehyde groups, which can be further elaborated.
Alternative Synthetic Routes
Cyclocondensation and One-Pot Reactions
- One-pot reactions involving cyclocondensation of substituted pyrazolyl hydrazides with ketones under reflux in ethanol have been reported to yield pyrazole derivatives efficiently.
- Acidic or basic catalysis can influence the formation of pyrazole vs. pyrazoline intermediates.
- Reference: Synthesis of bis-pyrazolyl-pyridines with varying substituents
Functional Group Transformations
Summary of Key Preparation Data
Research Perspectives and Notes
- Catalyst and solvent choice significantly affect yields and selectivity in cross-coupling and reduction steps.
- Enantioselective synthesis requires chiral catalysts or biocatalysts; detailed protocols for this specific compound are limited but can be adapted from general asymmetric reduction methods of aryl ketones.
- Purification typically involves recrystallization or chromatographic techniques, with characterization by NMR, IR, and melting point analysis.
- Reaction monitoring is commonly done by thin-layer chromatography (TLC) and NMR spectroscopy.
- The pyrazole ring’s nitrogen can be selectively functionalized, and protecting groups like benzyl can be used to facilitate transformations.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC or Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone.
Reduction: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethane.
Substitution: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethyl chloride.
Scientific Research Applications
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol and Analogs
Key Observations:
- Fluorinated Analogs (e.g., ): The introduction of trifluoromethyl groups enhances metabolic stability and lipophilicity, which is critical for drug design. However, this increases molecular weight and may reduce solubility compared to the non-fluorinated target compound.
- Boronate Esters (e.g., ) : These serve as Suzuki coupling intermediates, unlike the target alcohol, which is a terminal product. Boronate esters are more reactive but less stable under aqueous conditions.
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and pyrazole groups likely confer moderate water solubility, whereas fluorinated analogs (e.g., ) are more lipophilic.
- Stability : Boronate esters (e.g., ) are prone to hydrolysis, whereas the target alcohol is stable under neutral conditions but may oxidize to ketones under harsh environments.
Q & A
Q. What are the common synthetic routes for (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with a chiral reducing agent to introduce the (S)-configuration. For example:
Hydrazine-mediated cyclization : Refluxing acetylacetone derivatives with hydrazine hydrate in ethanol yields pyrazole intermediates, followed by Friedel-Crafts alkylation .
Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to achieve enantiomeric purity, as seen in analogous alcohols like (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol .
Characterization via HPLC with chiral columns or polarimetry is critical to confirm stereochemistry .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.5 ppm for pyrazole and phenyl groups) and the chiral alcohol proton (δ 4.5–5.5 ppm) .
- FTIR : Confirm hydroxyl (O–H stretch ~3400 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and enantiomeric excess (e.g., Chiralcel OD columns) .
- Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for pyrazoline derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetylating agents) .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, as shown in analogous secondary alcohols .
- Crystallization-induced dynamic resolution (CIDR) : Utilize chiral solvents or co-crystallizing agents to enrich the (S)-enantiomer .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
- Crystallographic refinement : Use X-ray data (e.g., C–C bond angles and torsional parameters) to resolve ambiguities in stereochemistry .
- Isotopic labeling : Introduce ²H or ¹³C labels to track specific protons/carbons in complex spectra .
Q. How can biological activities (e.g., antimicrobial) be systematically evaluated?
- Methodological Answer :
- In vitro assays :
- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antifungal : Disk diffusion assays using Candida albicans .
- Mechanistic studies :
- Enzyme inhibition : Assess binding to cytochrome P450 or histamine receptors via fluorescence quenching .
- Molecular docking : Simulate interactions with target proteins (e.g., GSK-3β) using AutoDock Vina .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology :
- Daphnia magna acute toxicity : 48-hour LC₅₀ tests in aquatic models .
- Soil biodegradation : Monitor degradation via HPLC under OECD 301B guidelines .
- Bioaccumulation potential : Calculate logP values (e.g., using ChemDraw) to predict lipid solubility and persistence .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction parameter optimization : Screen temperature (e.g., 60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading .
- Byproduct analysis : Identify side products (e.g., diastereomers or oxidized forms) via LC-MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
Q. Why do biological activity results vary across studies?
- Methodological Answer :
- Strain variability : Use standardized microbial strains (e.g., ATCC collections) .
- Concentration gradients : Test multiple doses (1–100 µM) to establish dose-response curves .
- Synergistic effects : Evaluate combinations with known antibiotics (e.g., ampicillin) to identify potentiation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
